molecular formula C7H13NO2 B2857144 Ethyl (E)-4-amino-2-methylbut-2-enoate CAS No. 2276708-50-8

Ethyl (E)-4-amino-2-methylbut-2-enoate

Cat. No. B2857144
CAS RN: 2276708-50-8
M. Wt: 143.186
InChI Key: KAXQYSFLMODPND-GQCTYLIASA-N
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Description

Ethyl groups are ethane-derived alkane substituents with the molecular formula -CH2CH3 or -C2H5 . They can bond to any other atom or group .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl levulinate, has been studied. For instance, ethyl levulinate synthesis from delignified sugarcane bagasse using ternary eutectic solvent under MW-xenon irradiation has been reported .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM), and Low Field Nuclear Magnetic Resonance (LF-NMR) .


Chemical Reactions Analysis

Chemical reactions involving similar compounds, such as the hydrolysis of ethyl acetate, have been studied . The reaction kinetics and the influence of various factors on the reaction rate can be analyzed.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For instance, Thermogravimetry (TG), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) can be used to study the thermal behavior of a compound .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the type of reaction it undergoes. For instance, the cellular injury associated with lactic acidosis is partly due to activation of NHE1, a cell-membrane Na1/H1 exchanger .

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical structure and properties. Safety Data Sheets (SDS) provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound. For instance, ongoing clinical trials will better define optimal therapy for patients on statins with residual hypertriglyceridemia .

properties

IUPAC Name

ethyl (E)-4-amino-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5,8H2,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQYSFLMODPND-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/CN)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-4-amino-2-methylbut-2-enoate

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